N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxybenzene and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXYBENZENESULFONYL HYDRAZIDE
- 2-METHOXYPHENYL ISOCYANATE
- 1-(3-IODO-4-METHOXYBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
Uniqueness
4-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and sulfonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O6S/c1-29-16-11-13-17(14-12-16)32(27,28)25-15-22(31-21-10-6-4-8-19(21)25)23(26)24-18-7-3-5-9-20(18)30-2/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
ASNOXMMQPZTHAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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